molecular formula C21H14ClN5O2 B1677539 N-(9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-2-phenylacetamide CAS No. 183721-15-5

N-(9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-2-phenylacetamide

Cat. No. B1677539
M. Wt: 403.8 g/mol
InChI Key: TWWFAXQOKNBUCR-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . It is also known as 9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.67 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound’s topological polar surface area is 73 Ų .

Scientific Research Applications

Cytotoxic and Antiproliferative Effects

Quinazolines, including derivatives similar to N-(9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-2-phenylacetamide, have demonstrated significant cytotoxic and antiproliferative effects on tumor cell lines. For example, the quinazoline derivative 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c]quinazoline showed notable cytotoxicity against the HeLa tumor cell line and was identified as a potential anticancer drug (Ovádeková et al., 2005). Additionally, certain quinazoline derivatives have been found to act cytotoxically on melanoma cells B16 (Jantová et al., 2006).

Selective Receptor Ligands

Quinazoline derivatives have shown significant binding affinities to specific receptors, making them important in receptor studies and potential drug development. For instance, certain triazolopurines structurally similar to N-(9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-2-phenylacetamide have been identified as potent and selective human adenosine A(3) receptor ligands (Okamura et al., 2002). Additionally, acylated derivatives of 9-chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine were found to provide A3 subtype selectivity (Kim et al., 1996).

Antihistaminic Potential

Several quinazoline derivatives have been explored for their potential as antihistaminic agents. A study on 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones revealed significant H1-antihistaminic activity, suggesting a new class of such agents (Alagarsamy et al., 2007).

DNA Interaction Studies

Investigations into the interaction of quinazoline derivatives with DNA are crucial for understanding their mechanism of action, especially in anticancer research. The study of the interaction between 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c]quinazoline and calf thymus DNA indicated that this quinazoline derivative did not cause DNA damage under in vitro conditions (Ovádeková et al., 2005).

Synthesis and Reactivity Studies

Research on quinazoline derivatives often involves exploring their synthesis and chemical reactivity, which is crucial for the development of new pharmacologically active compounds. Studies such as the synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines show the diversity and potential of these compounds in medicinal chemistry (Al-Salahi, 2010).

Potential as Antimicrobial Agents

Quinazoline derivatives have also been investigated for their antimicrobial properties. For instance, certain N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides exhibited significant antibacterial activity against various bacterial strains, indicating their potential as novel antimicrobial agents (Antypenko et al., 2017).

Anti-inflammatory Research

Quinazoline derivatives have also shown promise in anti-inflammatory research. Compounds such as N-acyl-2-([1,2,4]triazolo[1,5-c]quinazoline-2-yl)-alkyl-(alkaryl-, aryl-)amines have been synthesized and evaluated for their potential anti-inflammatory effects, demonstrating significant activity in reducing formalin-induced paw edema in rats (Martynenko Yu V et al., 2019).

properties

IUPAC Name

N-[9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN5O2/c22-14-8-9-16-15(12-14)20-25-19(17-7-4-10-29-17)26-27(20)21(23-16)24-18(28)11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,23,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWFAXQOKNBUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=C(C=C3)Cl)C4=NC(=NN42)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-2-phenylacetamide

CAS RN

183721-15-5
Record name 9-Chloro-2-(2-furyl)-5-phenylacetylamino(1,2,4)triazolo(1,5-c)quinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183721155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-2-phenylacetamide
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N-(9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-2-phenylacetamide
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N-(9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-2-phenylacetamide
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N-(9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-2-phenylacetamide
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N-(9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-2-phenylacetamide
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N-(9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-2-phenylacetamide

Citations

For This Compound
8
Citations
LB Fallot, RR Suresh, CL Fisher… - Journal of Medicinal …, 2022 - ACS Publications
We previously reported 1H-imidazo[4,5-c]quinolin-4-amines as A 3 adenosine receptor (A 3 AR) positive allosteric modulators (PAMs). A 3 AR agonists, but not PAMs, are in clinical …
Number of citations: 7 pubs.acs.org
K Barkan, P Lagarias, M Stampelou, D Stamatis… - Scientific Reports, 2020 - nature.com
The adenosine A 3 receptor (A 3 R) belongs to a family of four adenosine receptor (AR) subtypes which all play distinct roles throughout the body. A 3 R antagonists have been …
Number of citations: 20 www.nature.com
LJ Murphree, MA Marshall, JM Rieger… - Molecular …, 2002 - ASPET
Agonists bind with higher affinity to G protein-coupled heptahelical receptors than to uncoupled receptors. Recombinant A 1 and A 3 adenosine receptors couple well to G i/o , but …
Number of citations: 111 molpharm.aspetjournals.org
SL Cooper, M Soave, M Jörg… - British Journal of …, 2019 - Wiley Online Library
Background and Purpose Adenosine is a local mediator that regulates a number of physiological and pathological processes via activation of adenosine A 1 ‐receptors. The activity of …
Number of citations: 16 bpspubs.onlinelibrary.wiley.com
D Silva, D Moreira, A Cordeiro-da-Silva… - European Journal of …, 2020 - Elsevier
Leishmania infected macrophages have conditions to produce adenosine. Despite its known immunosuppressive effects, no studies have yet established whether adenosine alter …
Number of citations: 3 www.sciencedirect.com
LJ Murphree - 2004 - search.proquest.com
The A 2A adenosine receptor (A 2A AR) mediates the anti-inflammatory actions of adenosine in a variety of cell types. To more completely understand the prospects for using A 2A AR …
Number of citations: 2 search.proquest.com
S Ceruti, MP Abbracchio - Glioma Signaling, 2013 - Springer
Purines and pyrimidines are fundamental signaling molecules in controlling the survival and proliferation of astrocytes, as well as in mediating cell-to-cell communication between glial …
Number of citations: 18 link.springer.com
S Ceruti, MP Abbracchio - Glioma Signaling, 2020 - Springer
Purines and pyrimidines are fundamental signaling molecules in controlling the survival and proliferation of astrocytes, as well as in mediating cell-to-cell communication between glial …
Number of citations: 16 link.springer.com

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